4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide: is a complex organic compound with a unique structure that incorporates a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the benzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: Various substitution reactions can be performed on the aromatic rings and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents like NaBH4 and LiAlH4 are often used.
Substitution: Halogenation can be achieved using reagents like NBS (N-Bromosuccinimide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]
Comparison: Compared to these similar compounds, 4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-15-7-6-8-21(16(15)2)27-22(19-13-30(29)14-20(19)26-27)25-23(28)17-9-11-18(12-10-17)24(3,4)5/h6-12H,13-14H2,1-5H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLECHBEKHMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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